molecular formula C11H5Cl2F4N3 B1410568 4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidine CAS No. 1823182-26-8

4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidine

Cat. No.: B1410568
CAS No.: 1823182-26-8
M. Wt: 326.07 g/mol
InChI Key: SIBYUMMXBBAZBE-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidine is a complex organic compound that features a pyrimidine ring substituted with various halogens and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidine typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine. This can be achieved through the chlorination of 5-(trifluoromethyl)pyridine using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

    Coupling Reaction: The pyridine intermediate is then coupled with a suitable fluorinated pyrimidine precursor. This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, under controlled conditions.

    Final Substitution: The final step involves the introduction of the chloro and methyl groups onto the pyrimidine ring. This can be achieved through selective halogenation and alkylation reactions using reagents like N-chlorosuccinimide (NCS) and methyl iodide (CH₃I).

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be crucial to maintain the stringent conditions required for each step.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.

    Oxidation and Reduction: While the compound is relatively stable, it can participate in oxidation and reduction reactions under specific conditions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.

    Coupling Reactions: The presence of halogens makes it a suitable candidate for further functionalization through coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated or arylated derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the pyrimidine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of halogens and a trifluoromethyl group often enhances the binding affinity and selectivity towards biological targets.

Medicine

In medicine, compounds with similar structures are investigated for their potential as therapeutic agents. The trifluoromethyl group, in particular, is known to improve the pharmacokinetic properties of drugs, such as metabolic stability and bioavailability.

Industry

In the agrochemical industry, this compound and its derivatives are explored for their potential as herbicides, fungicides, and insecticides. The combination of halogens and a trifluoromethyl group often results in compounds with high efficacy and low environmental impact.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and trifluoromethyl group enhance the compound’s ability to form strong interactions with these targets, often through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can inhibit the activity of enzymes or modulate receptor functions, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidine
  • 4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine
  • 4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylpyrimidine

Uniqueness

The uniqueness of 4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidine lies in its specific combination of substituents. The presence of both chloro and fluoro groups, along with a trifluoromethyl group, provides a distinct set of chemical and biological properties. This combination enhances the compound’s stability, reactivity, and potential for diverse applications in various fields.

Properties

IUPAC Name

4-chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoro-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2F4N3/c1-4-7(14)9(13)20-10(19-4)8-6(12)2-5(3-18-8)11(15,16)17/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBYUMMXBBAZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2F4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidine
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4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidine
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4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidine

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